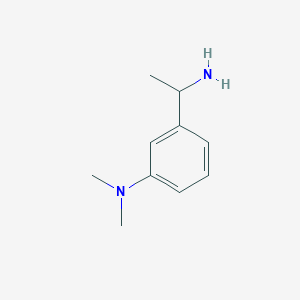

3-(1-aminoethyl)-N,N-dimethylaniline

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines, compounds in which an amino group is directly attached to an aromatic ring, form a cornerstone of modern organic chemistry. They are pivotal intermediates in the synthesis of a vast array of industrial and pharmaceutical products. 3-(1-aminoethyl)-N,N-dimethylaniline is a distinct member of this class, possessing the characteristic nucleophilicity and reactivity associated with the amino groups, which are influenced by the electron-donating nature of the dimethylamino substituent on the aromatic ring. The presence of two different types of amino groups and a chiral side chain provides multiple sites for chemical modification, rendering it a versatile building block.

Historical Perspectives on Related Dimethylaniline Chemistry

The parent compound, N,N-dimethylaniline, has a rich history dating back to the mid-19th century. It was first synthesized in 1850 by August Wilhelm von Hofmann, a German chemist, through the reaction of aniline (B41778) with iodomethane. researchgate.net Industrially, its production was later optimized through the acid-catalyzed alkylation of aniline with methanol (B129727). researchgate.net Historically, N,N-dimethylaniline became a crucial intermediate in the burgeoning synthetic dye industry, leading to the creation of iconic dyes like malachite green and crystal violet. researchgate.net Furthermore, its role as a promoter in the curing of polyester (B1180765) and vinyl ester resins has been significant in the polymer industry. researchgate.netchemicalbook.com The extensive study of N,N-dimethylaniline's reactions, including electrophilic substitution and oxidation, has provided a foundational understanding for the chemical behavior of its more complex derivatives like this compound.

Structural Isomerism and Stereochemical Considerations

The structure of this compound gives rise to both positional isomerism and stereoisomerism, which significantly influence its chemical and physical properties.

Positional Isomers

Positional isomers of (1-aminoethyl)-N,N-dimethylaniline exist, differing in the substitution pattern on the aniline ring. The ortho- (2-), meta- (3-), and para- (4-) isomers exhibit distinct electronic and steric environments, which can affect their reactivity and potential applications. For instance, the electronic interplay between the dimethylamino and aminoethyl groups will vary depending on their relative positions, influencing the basicity of the amino groups and the electron density of the aromatic ring.

| Isomer Name | Position of (1-aminoethyl) group |

| 2-(1-aminoethyl)-N,N-dimethylaniline | ortho |

| This compound | meta |

| 4-(1-aminoethyl)-N,N-dimethylaniline | para |

Enantiomeric Forms: (R)- and (S)-3-(1-aminoethyl)-N,N-dimethylaniline Dihydrochloride (B599025)

The presence of a chiral center at the carbon atom of the ethylamine (B1201723) side chain means that this compound exists as a pair of enantiomers: (R)-3-(1-aminoethyl)-N,N-dimethylaniline and (S)-3-(1-aminoethyl)-N,N-dimethylaniline. These stereoisomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions with other chiral molecules. They are often supplied as their dihydrochloride salts to improve stability and solubility. The availability of enantiomerically pure forms is particularly significant for applications in asymmetric synthesis and pharmacology.

Academic Significance in Organic Synthesis and Materials Science

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest considerable academic significance. The presence of two distinct amine functionalities and a chiral center makes it a promising candidate as a building block in organic synthesis.

In the realm of organic synthesis , the chiral nature of this compound makes it a potential precursor for the synthesis of chiral ligands for asymmetric catalysis. researchgate.net Chiral amines are known to be effective in a variety of asymmetric transformations, including reductions and additions to carbonyl compounds. The differential reactivity of the primary and tertiary amino groups could allow for selective functionalization, leading to the creation of complex molecular architectures.

In materials science , aromatic amines are widely used as monomers or curing agents in the synthesis of high-performance polymers. The diamine nature of this compound suggests its potential use in the formation of polyamides, polyimides, or epoxy resins. The incorporation of this specific molecule could impart unique properties to the resulting polymers, such as altered thermal stability, solubility, or mechanical strength. Furthermore, the dimethylamino group is known to act as a catalyst or accelerator in certain polymerization reactions. chemicalbook.com

Structure

3D Structure

Properties

CAS No. |

724464-75-9 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

3-(1-aminoethyl)-N,N-dimethylaniline |

InChI |

InChI=1S/C10H16N2/c1-8(11)9-5-4-6-10(7-9)12(2)3/h4-8H,11H2,1-3H3 |

InChI Key |

YEMNVCITOAWNKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)N(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Aminoethyl N,n Dimethylaniline and Its Derivatives

Strategies for Aromatic Alkylation in Dimethylaniline Synthesis

The creation of the N,N-dimethylaniline core is a critical first step. This is typically achieved through the N-alkylation of aniline (B41778). Both industrial and laboratory-scale methods have been developed for this transformation.

Industrial Production Approaches for N,N-Dimethylaniline

The large-scale production of N,N-dimethylaniline is primarily accomplished through the alkylation of aniline with methanol (B129727). prepchem.com Two main approaches are employed in industrial settings: liquid-phase and gas-phase methods. nih.gov

Liquid-phase synthesis of N,N-dimethylaniline is a well-established industrial process. nih.gov This method typically involves the reaction of aniline with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under high pressure and temperature. beilstein-journals.org The reaction is usually carried out in an autoclave.

A common procedure involves heating a mixture of aniline, methanol, and sulfuric acid. beilstein-journals.org The process is conducted under pressure to maintain the reactants in the liquid phase and to achieve the necessary reaction temperature. After the reaction, the mixture is neutralized with a base, such as sodium hydroxide, to liberate the free N,N-dimethylaniline. The product is then purified by distillation.

| Parameter | Value | Reference |

| Reactants | Aniline, Methanol | beilstein-journals.org |

| Catalyst | Sulfuric Acid | beilstein-journals.org |

| Temperature | 200-230 °C | researchgate.net |

| Pressure | ~30 atm | researchgate.net |

| Post-reaction | Neutralization with NaOH | researchgate.net |

| Purification | Steam Distillation | researchgate.net |

This table provides typical parameters for the liquid-phase industrial synthesis of N,N-dimethylaniline.

Gas-phase synthesis of N,N-dimethylaniline offers several advantages over the liquid-phase method, including the potential for continuous operation and milder reaction conditions. nih.gov In this process, a vaporized mixture of aniline and methanol is passed over a solid-acid catalyst at elevated temperatures.

Various catalysts have been developed for this process, with alumina-based catalysts being common. nih.gov The choice of catalyst is crucial for achieving high conversion and selectivity towards N,N-dimethylaniline while minimizing the formation of byproducts such as N-methylaniline. The reaction is typically carried out at atmospheric pressure, which simplifies the reactor design compared to the high-pressure autoclaves required for liquid-phase synthesis.

| Parameter | Value | Reference |

| Reactants | Aniline (vapor), Methanol (vapor) | nih.gov |

| Catalyst | Alumina-based | nih.gov |

| Temperature | 250-350 °C | nih.gov |

| Pressure | Atmospheric | nih.gov |

This table outlines typical parameters for the gas-phase industrial synthesis of N,N-dimethylaniline.

Laboratory-Scale Synthesis Routes

On a laboratory scale, N,N-dimethylaniline can be prepared through various methods. A classic approach involves the reaction of aniline with a methylating agent, such as methyl iodide, in the presence of a base. prepchem.com However, due to the toxicity and cost of methyl iodide, other methylating agents are often preferred.

A common laboratory preparation involves the reaction of aniline with an excess of a methylating agent like dimethyl sulfate (B86663) in the presence of a base to neutralize the acid formed during the reaction. Another approach is reductive amination, where aniline is treated with formaldehyde (B43269) in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium borohydride. masterorganicchemistry.com

More contemporary methods utilize catalytic systems for the N-methylation of aniline with methanol. These often involve transition metal catalysts, such as ruthenium complexes, which can facilitate the reaction under milder conditions than traditional methods. acs.org

Chiral Synthesis of Enantiopure 3-(1-aminoethyl)-N,N-dimethylaniline

The synthesis of enantiomerically pure this compound requires a strategic approach to introduce the chiral center at the ethylamino group. A plausible and efficient method involves the asymmetric reductive amination of a suitable ketone precursor.

Asymmetric Synthesis Approaches

A viable synthetic route to enantiopure this compound begins with a meta-substituted acetophenone (B1666503) derivative. A key intermediate is 1-(3-(dimethylamino)phenyl)ethanone. This intermediate can be synthesized from 3-aminoacetophenone through N,N-dimethylation, for instance, by reductive amination with formaldehyde. masterorganicchemistry.com

Once the ketone precursor, 1-(3-(dimethylamino)phenyl)ethanone, is obtained, the chiral amino group can be introduced via asymmetric reductive amination. This transformation involves the reaction of the ketone with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent.

The field of asymmetric reductive amination has seen significant advancements, with various catalytic systems being developed to achieve high enantioselectivity. acs.orgacs.org These systems often employ chiral ligands in combination with a transition metal, such as iridium or rhodium, to create a chiral environment that directs the stereochemical outcome of the reaction. The choice of chiral catalyst is critical for achieving high enantiomeric excess (ee) of the desired amine.

| Step | Reaction | Key Reagents/Catalysts | Reference |

| 1 | N,N-dimethylation of 3-aminoacetophenone | Formaldehyde, Reducing Agent (e.g., NaBH4) | masterorganicchemistry.com |

| 2 | Asymmetric Reductive Amination | 1-(3-(dimethylamino)phenyl)ethanone, Ammonia source, Chiral Catalyst (e.g., Ir-based), Reducing Agent | acs.org |

This table outlines a proposed synthetic pathway for enantiopure this compound.

The development of biocatalysts, such as amine dehydrogenases and reductive aminases, also presents a promising avenue for the asymmetric synthesis of chiral amines from ketones. nih.govresearchgate.net These enzymatic methods can offer high stereoselectivity under mild reaction conditions.

Utilization as a Chiral Building Block

The primary significance of this compound in organic synthesis is its application as a chiral building block. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter, a critical step in the synthesis of many pharmaceuticals and biologically active molecules. yale.edu The presence of a stereogenic center at the ethylamine (B1201723) alpha-carbon makes this compound a useful precursor for asymmetric synthesis.

The (S)-enantiomer, specifically (S)-3-(1-aminoethyl)-N,N-dimethylaniline, serves as a key intermediate in a commercially viable and industrially feasible process for producing Rivastigmine. google.com Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type. google.com The use of this specific enantiomer underscores its importance in ensuring the stereochemical purity of the final drug product, which is often crucial for its efficacy and safety profile. The synthesis of optically active amino acids and other chiral amines frequently relies on such well-defined chiral precursors. rsc.orgmdpi.com

Synthesis of Functionalized Derivatives

Detailed methodologies for the direct functionalization of this compound are not widely reported in the surveyed literature. The molecule possesses three reactive sites: a primary aliphatic amine, a tertiary aromatic amine (the N,N-dimethylamino group), and the aromatic ring itself. This polyfunctionality complicates many standard transformations.

Preparation of Halogenated Analogs

Specific methods for the direct halogenation of this compound have not been detailed in the available literature. Generally, the halogenation of aniline and its derivatives is a well-known electrophilic aromatic substitution. chemistrysteps.com The N,N-dimethylamino group is a strong activating group and ortho-, para-director. However, the presence of the primary amino group on the ethyl side chain and the tertiary amino group on the ring can lead to side reactions or require protective group strategies. For instance, the basicity of the amino groups can interfere with Lewis acid catalysts often used in halogenations. chemistrysteps.comyoutube.com In strongly acidic conditions, protonation of the amino group forms a deactivating meta-directing group. chemistrysteps.com Methodologies for the regioselective halogenation of N,N-dialkylanilines often involve the formation of an N-oxide intermediate to control the reaction outcome. nih.gov

Generation of Chloromethylated Compounds

There is no specific information available regarding the chloromethylation of this compound. Chloromethylation is a type of Friedel-Crafts alkylation, a reaction that is generally not successful with strongly deactivated aromatic rings or those containing basic amino groups that can react with the Lewis acid catalyst.

Formation of Schiff Base Derivatives

The formation of Schiff bases (or imines) occurs through the condensation reaction of a primary amine with an aldehyde or a ketone. ijacskros.comsemanticscholar.org The primary amino group in this compound is expected to readily undergo this reaction. However, specific examples of Schiff base derivatives synthesized from this particular compound are not documented in the reviewed scientific literature. The general synthesis involves mixing the amine and the carbonyl compound, often with heating and removal of the water formed during the reaction. ijacskros.com These Schiff base derivatives are versatile intermediates in organic synthesis and are known for a wide range of biological activities. nih.govscience.gov

Synthesis of Azole Derivatives

Azoles are a class of five-membered heterocyclic compounds containing at least one nitrogen atom. orientjchem.orgnih.gov While the primary amino group of this compound could theoretically be used to construct various azole rings (such as imidazoles or triazoles), specific synthetic procedures starting from this compound are not described in the available research. The synthesis of azoles can be complex, often involving multi-step reactions or cycloadditions. nih.govresearchgate.net For example, 1,2,3-triazoles are commonly synthesized via the cycloaddition of azides and alkynes. nih.gov

Catalytic Systems in Synthetic Transformations

Specific catalytic systems for the synthesis or functionalization of this compound are not well-documented. Research on related compounds, such as N,N-dimethylaniline, describes various catalytic approaches for its synthesis, including the alkylation of aniline with methanol using catalysts like supported metal salts (nickel, cobalt, zinc) or Raney-Ni. prepchem.comnih.govrsc.org Visible-light photoredox catalysis using organic dyes like Eosin Y has also been employed for the oxidative cyclization of N,N-dimethylanilines. nih.gov However, the application of these or other specific catalytic systems to this compound remains an area without significant published research.

Homogeneous Catalysis

Homogeneous catalysis for the synthesis of this compound and its derivatives involves the use of soluble transition metal complexes that are present in the same phase as the reactants. Iridium and Ruthenium-based catalysts are particularly prominent in this area for the reductive amination of aromatic ketones.

Iridium-Based Catalysis:

Iridium complexes have demonstrated high efficiency in the direct reductive amination of ketones. These catalysts, often featuring phosphine (B1218219) or phosphoramidite (B1245037) ligands, can facilitate the reaction under relatively mild conditions. While specific studies on 3-acetyl-N,N-dimethylaniline are not prevalent in the literature, the reactivity of analogous aromatic ketones provides a strong indication of the expected outcomes. For instance, iridium catalysts have been successfully employed for the reductive amination of various acetophenone derivatives.

A general reaction scheme for the iridium-catalyzed reductive amination of an aromatic ketone is as follows:

Ar-C(O)CH₃ + NH₃ + H₂ → Ar-CH(NH₂)CH₃ + H₂O

The reaction is typically carried out in an organic solvent, under a hydrogen atmosphere, and at elevated temperatures. The catalyst loading is usually low, highlighting the efficiency of these systems.

Ruthenium-Based Catalysis:

Ruthenium complexes are also highly effective for the reductive amination of ketones to form primary amines. Similar to iridium catalysts, ruthenium-based systems, often in combination with chiral ligands for asymmetric synthesis, can achieve high yields and selectivities. The general principles of ruthenium-catalyzed reductive amination are comparable to those of iridium-catalyzed reactions, involving the in-situ formation of an imine intermediate followed by its reduction.

Below is a table with representative data for the homogeneous catalytic reductive amination of aromatic ketones, which can be considered analogous to the synthesis of this compound.

| Catalyst | Substrate | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) |

|---|---|---|---|---|---|---|---|

| [Ir(cod)Cl]₂ / Phosphoramidite Ligand | Acetophenone | Ammonia | H₂ | Toluene | 80 | 50 | 95 |

| Ru(OAc)₂[(R)-binap] | 4-Methoxyacetophenone | Ammonium (B1175870) Acetate (B1210297) | H₂ | Methanol | 60 | 40 | 92 |

| [RuCl₂(p-cymene)]₂ / DPEN | Acetophenone | Ammonium Formate | Formic Acid | Isopropanol | 50 | - | 88 |

Heterogeneous Catalysis

Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. This approach offers advantages in terms of catalyst separation and recycling. Common heterogeneous catalysts for the reductive amination of aromatic ketones include Raney Nickel, Palladium on carbon (Pd/C), and more recently, iron-based catalysts.

Raney Nickel:

Raney Nickel is a versatile and cost-effective catalyst for various hydrogenation reactions, including reductive amination. The synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol over a Raney-Ni® catalyst has been reported with high yields, demonstrating its efficacy in related transformations. rsc.org For the synthesis of this compound, Raney Nickel would be used to catalyze the hydrogenation of the imine formed between 3-acetyl-N,N-dimethylaniline and ammonia.

Palladium on Carbon (Pd/C):

Palladium on carbon is another widely used heterogeneous catalyst for reductive aminations. It is known for its high activity and selectivity under various reaction conditions. While direct examples for the target compound are scarce, Pd/C is a standard choice for the reduction of imines to amines and would be a suitable candidate for this synthesis.

Iron-Based Catalysts:

Recent research has focused on developing catalysts from more abundant and less expensive metals. Iron-based heterogeneous catalysts have emerged as a promising alternative for the reductive amination of ketones to primary amines. For example, iron nanoparticles supported on nitrogen-doped silicon carbide have shown high activity and selectivity for the reductive amination of a broad range of ketones, including aromatic ones.

Below is a table with representative data for the heterogeneous catalytic reductive amination of aromatic ketones, which serves as a model for the synthesis of this compound.

| Catalyst | Substrate | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Raney Nickel | Acetophenone | Ammonia | H₂ | Ethanol (B145695) | 100 | 80 | 85 |

| 5% Pd/C | 4-Chloroacetophenone | Ammonia | H₂ | Methanol | 25 | 10 | 90 |

| Fe/N-SiC | Acetophenone | Aqueous Ammonia | H₂ | Water | 140 | 65 | 91 |

Reaction Mechanisms and Chemical Transformations of 3 1 Aminoethyl N,n Dimethylaniline

Electrophilic Aromatic Substitution Reactions

The N,N-dimethylamino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. fiveable.me This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic π-system via resonance, thereby stabilizing the cationic intermediate (the arenium ion) formed during the reaction. askfilo.com However, the reactivity of the 3-(1-aminoethyl)-N,N-dimethylaniline molecule is complicated by the presence of two basic nitrogen atoms: the tertiary amine of the dimethylamino group and the primary amine of the 1-aminoethyl group.

In strongly acidic environments, typical for many EAS reactions, both amino groups will be protonated. This protonation converts them into ammonium (B1175870) groups (-N(CH₃)₂H⁺ and -CH(CH₃)NH₃⁺). These positively charged groups are strongly deactivating and meta-directing due to their powerful electron-withdrawing inductive effects. stackexchange.comguidechem.com This dual protonation dramatically alters the expected reaction outcomes compared to the unprotonated molecule.

| Reaction Condition | State of Amino Groups | -N(CH₃)₂ Group Effect | -CH(CH₃)NH₂ Group Effect | Overall Ring Activity | Predicted Major Substitution Positions |

|---|---|---|---|---|---|

| Neutral / Mildly Basic | Unprotonated | Strongly Activating, Ortho, Para-Directing | Weakly Activating, Ortho, Para-Directing | Strongly Activated | 2, 4, 6 (relative to -N(CH₃)₂) |

| Strongly Acidic | Protonated (-N(CH₃)₂H⁺, -CH(CH₃)NH₃⁺) | Strongly Deactivating, Meta-Directing | Strongly Deactivating (Inductive) | Strongly Deactivated | 5 (meta to both groups) |

Nitration Processes

The nitration of N,N-dimethylaniline using a standard mixture of nitric acid and sulfuric acid is a classic example of how reaction conditions dictate the outcome. stackexchange.com In the presence of these strong acids, the dimethylamino group is protonated, forming the N,N-dimethylanilinium ion. youtube.com This transformation changes the substituent from a powerful ortho, para-director to a deactivating meta-director, leading to the formation of N,N-dimethyl-3-nitroaniline as a major product. wikipedia.orgnih.gov

For this compound, nitration under strongly acidic conditions would lead to the protonation of both the tertiary and primary amino groups. With both the -N(CH₃)₂H⁺ group at position 1 and the -CH(CH₃)NH₃⁺ group at position 3, the aromatic ring becomes severely deactivated. The directing influence of both deactivating groups would reinforce substitution at position 5, which is meta to both substituents. Therefore, the expected major product would be 5-nitro-3-(1-aminoethyl)-N,N-dimethylaniline.

Halogenation Reactions

Direct halogenation of highly activated anilines can sometimes lead to multiple substitutions and side reactions. A more controlled method for introducing halogens involves the transformation of the parent aniline (B41778) to its N-oxide. Research on N,N-dimethylaniline N-oxide has shown that its treatment with thionyl halides provides a highly regioselective route to halogenated anilines. nih.gov Specifically, thionyl bromide yields the 4-bromo derivative exclusively, while thionyl chloride produces predominantly the 2-chloro derivative. nih.gov

Applying this to this compound would first require oxidation of the tertiary amine to the N-oxide, followed by reaction with the thionyl halide. The 1-aminoethyl group would likely need protection to prevent side reactions. Assuming the directing effects are similar, bromination would be expected to occur at the 4-position, and chlorination primarily at the 2-position.

| Reagent | Reaction Temperature | Major Product | Yield | Ortho:Para Ratio |

|---|---|---|---|---|

| Thionyl bromide (SOBr₂) | -78 °C to 23 °C | 4-Bromo-N,N-dimethylaniline | 31% | Para only |

| Thionyl chloride (SOCl₂) | -78 °C to 23 °C | 2-Chloro-N,N-dimethylaniline | 53% | 3.6–6.6 : 1 |

Friedel-Crafts Alkylation

Traditional Friedel-Crafts alkylation reactions, which employ strong Lewis acid catalysts like aluminum chloride (AlCl₃), are generally incompatible with aromatic amines such as anilines. wikipedia.orgnih.gov The basic nitrogen atom of the amine coordinates strongly with the Lewis acid, forming a complex that deactivates the aromatic ring towards electrophilic attack. quora.com This issue is compounded in this compound due to the presence of two Lewis basic sites.

To overcome the limitations of traditional Lewis acids, modern catalyst systems have been developed. Notably, certain gold(I) complexes, such as those with cyclic diaminocarbene ligands, have proven effective in catalyzing the Friedel-Crafts alkylation of aromatic amines with alkenes. nih.govnih.gov These catalysts are sufficiently mild not to coordinate irreversibly with the amine, instead activating the alkene toward nucleophilic attack by the electron-rich aniline ring. nih.gov Theoretical studies confirm that the reaction proceeds via an electrophilic aromatic substitution mechanism where the gold cation activates the C=C double bond of the alkene. nih.gov This methodology would be suitable for the alkylation of this compound, likely without the need for protecting the amino groups, given the soft Lewis acidity of the gold(I) catalyst.

Studies on the gold(I)-catalyzed hydroarylation of N,N-dimethylaniline with various alkenes have revealed high regioselectivity, with the alkyl group adding almost exclusively at the para-position to the dimethylamino group. researchgate.net This high para-selectivity is attributed to the steric hindrance at the ortho-positions caused by the N,N-dimethyl group. nih.gov

For this compound, alkylation using this method would be strongly favored at position 4, which is para to the activating N,N-dimethylamino group and less sterically hindered than positions 2 and 6.

The reaction also exhibits substrate-dependent stereoselectivity. For example, the reaction with α-methylstyrene follows the Markovnikov rule to yield a branched product, whereas the reaction with butanone proceeds via an anti-Markovnikov pathway to give a linear product. nih.govresearchgate.net This selectivity is determined by the relative activation energies for the formation of the branched versus linear carbocation intermediates. nih.gov

Oxidation Reactions

The oxidation of N,N-dimethylaniline can proceed through several pathways, including N-demethylation, N-oxidation, and reactions involving the aromatic ring. wikipedia.org The electron-rich nature of the molecule makes it susceptible to oxidation. For instance, oxidation with reagents like cupric chloride or chloranil (B122849) can lead to complex products, including N-p-dimethylaminobenzyl-N-methylaniline and dye molecules like crystal violet through oxidative coupling. semanticscholar.org

Electrochemical oxidation studies and metabolic pathways often show that the initial step is the removal of one electron from the nitrogen atom to form a radical cation. mdpi.com This intermediate can then undergo further reactions. A common transformation is N-demethylation, where the molecule is oxidized at the methyl group, eventually leading to the loss of formaldehyde (B43269) and the formation of a secondary amine. mdpi.comnih.gov Another pathway is N-oxidation, which results in the formation of N,N-dimethylaniline N-oxide. nih.gov

For this compound, similar oxidative processes are expected. The tertiary dimethylamino group would be the most likely site for initial oxidation, leading to N-demethylation or N-oxide formation. The primary amino group on the side chain could also be susceptible to oxidation, though the tertiary aromatic amine is generally more easily oxidized. The specific products would depend heavily on the oxidizing agent and reaction conditions employed.

Formation of N-Oxides

The tertiary amine group in the N,N-dimethylaniline moiety can be readily oxidized to form an N-oxide. This transformation involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom. The reaction is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (like m-CPBA), or dioxiranes. lookchem.com

The mechanism of oxidation with dioxiranes, for example, is considered to be a concerted electrophilic process. lookchem.com The oxidant attacks the nucleophilic nitrogen atom, leading directly to the N-oxide product without the formation of free radical or electron-transfer intermediates. Studies on various para-substituted N,N-dimethylanilines have shown that the reaction follows the Hammett relationship, indicating an electrophilic attack on the nitrogen. lookchem.com The N-oxide can also serve as an oxygen atom donor in subsequent reactions, for instance, in the formation of high-valent copper-oxygen species when reacted with copper(I) complexes. nih.gov

Following oxidation, these N-oxides can be functionalized. For example, treatment of N,N-dimethylaniline N-oxide with thionyl halides in dichloromethane, followed by the addition of a base like triethylamine, can afford the corresponding halogenated anilines. nih.gov

Reduction Pathways

While the N,N-dimethylamino group is generally stable to reduction, specific pathways can lead to its transformation or removal. Catalytic hydrogenation of the aromatic ring is possible but typically requires high pressure and temperature, often using catalysts like rhodium on carbon. A more targeted transformation is the reductive deamination of the dialkylamino group.

This process can be achieved through a two-step sequence:

Quaternization: The tertiary amine is first reacted with an alkylating agent, such as methyl triflate or methyl iodide, to form a trialkylammonium salt. princeton.edu

Birch Reduction: The resulting electron-deficient aromatic ammonium salt is then subjected to dissolving metal conditions (e.g., sodium or lithium in liquid ammonia (B1221849) with an alcohol). This induces a regioselective Birch reduction, ultimately leading to the cleavage of the C-N bond and removal of the activating dialkylamino group. princeton.edu

This methodology allows for the removal of the dimethylamino group, which may be used as a removable activating group in electrophilic aromatic substitution reactions. princeton.edu

Quaternization Reactions and Ammonium Salt Formation

The nitrogen atom of the N,N-dimethylamino group possesses a lone pair of electrons, making it nucleophilic. It can readily react with alkyl halides in a process known as quaternization, a classic example of the Menshutkin reaction. This SN2 reaction results in the formation of a quaternary ammonium salt.

The mechanism involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and a positively charged quaternary ammonium ion. The halide ion serves as the counter-ion. semanticscholar.org The reaction rate is influenced by the nature of the alkyl halide, the solvent, and temperature. Kinetic studies involving N,N-dimethylaniline and benzyl (B1604629) chloride have shown the reaction to be first order with respect to both reactants. semanticscholar.org The negative entropy of activation observed in such studies indicates a highly ordered, charge-separated transition state. semanticscholar.org

| Alkylating Agent | Solvent | Temperature (°C) | Product |

| Benzyl Chloride | Acetone | 27 | N-Benzyl-N,N-dimethylanilinium chloride |

| Methyl Iodide | Methanol (B129727) | - | N,N,N-Trimethylanilinium iodide |

| Allyl Bromide | Various | - | N-Allyl-N,N-dimethylanilinium bromide |

This table presents typical quaternization reactions for the N,N-dimethylaniline moiety based on established literature. semanticscholar.orgdtic.mil

Role as a Methylene (B1212753) Donor in Organic Reactions (e.g., Oxidative Methylenation)

The N,N-dimethylaniline structure can act as a source of a methylene (or methyl) unit through oxidative N-demethylation. This reaction typically yields the corresponding N-methylaniline and formaldehyde. nih.gov Formaldehyde (CH₂O) is a key one-carbon building block in organic synthesis, effectively making the parent compound a methylene donor under oxidative conditions.

The mechanism of this transformation has been studied extensively, particularly in biological systems involving cytochrome P-450 enzymes and in synthetic systems using metal catalysts. nih.govmdpi.comacs.org A common mechanistic proposal for metal-catalyzed oxidation involves:

Electron Transfer (ET): An initial fast electron transfer from the nitrogen atom of the dimethylaniline to a high-valent oxometal species. This forms an N,N-dimethylaniline radical cation. mdpi.comresearchgate.net

Proton Transfer (PT): Subsequent proton transfer from one of the methyl groups to a base.

C-N Bond Cleavage: The resulting intermediate fragments to yield N-methylaniline and formaldehyde. nih.govmdpi.com

While N-oxides have been suggested as potential intermediates in the cytochrome P-450 catalyzed reaction, studies have shown that the N-oxide is metabolized at a much slower rate than N,N-dimethylaniline itself, suggesting it is not a primary intermediate in that specific pathway. nih.gov

Mechanistic Studies of Carbon-Nitrogen Bond Formation

The synthesis of the core N,N-dimethylaniline structure involves the formation of a carbon-nitrogen bond between an aryl group and a dimethylamino group. The premier method for achieving this in modern organic synthesis is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org

This palladium-catalyzed cross-coupling reaction provides a versatile route to aryl amines. organic-chemistry.org The generally accepted catalytic cycle proceeds through the following key steps:

Oxidative Addition: A Pd(0) complex reacts with an aryl halide (or triflate), inserting into the carbon-halogen bond to form a Pd(II) species. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium amide complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the N,N-dimethylaniline product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

Advanced Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry (MS)

Without access to peer-reviewed studies or spectral databases containing the characterization of 3-(1-aminoethyl)-N,N-dimethylaniline, a scientifically accurate and informative article that adheres to the strict outline provided cannot be constructed. Generating hypothetical data would violate the principles of scientific accuracy.

A list of compounds that were searched for, in addition to the primary subject, is provided below.

Electronic Spectroscopy

Electronic spectroscopy investigates the absorption and emission of electromagnetic radiation by molecules as they transition between different electronic energy levels. These techniques provide insight into the electronic structure and photophysical properties of the compound.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions, typically π→π* and n→π*. The spectrum of this compound is expected to be dominated by the N,N-dimethylaniline chromophore. N,N-dimethylaniline itself exhibits characteristic absorption bands in ethanol (B145695) with a peak around 251 nm and a more intense peak near 298 nm. lcms.czfoodb.ca The introduction of the 3-(1-aminoethyl) substituent may cause a slight bathochromic (red) or hypsochromic (blue) shift in these absorption maxima, depending on its electronic influence and the polarity of the solvent. Studies on related aniline (B41778) derivatives show that the position and intensity of absorption bands are sensitive to the solvent environment.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

|---|---|---|---|

| Ethanol | ~251 | ~298 | foodb.ca |

| Gas Phase | ~250 | ~295 | lcms.cz |

Luminescence spectroscopy, particularly fluorescence, is a highly sensitive technique that can provide information about a molecule's excited states and its interactions with its environment. Many N,N-dimethylaniline derivatives are known to be fluorescent, often exhibiting complex photophysical behaviors such as the formation of twisted intramolecular charge transfer (TICT) states in polar solvents. wikipedia.org The parent compound N,N-dimethylaniline has a reported emission peak at 346 nm when excited at 298 nm. foodb.ca

The luminescence of this compound can be a powerful tool in complexation studies. The primary and tertiary amine groups in the molecule can act as ligands, binding to metal ions. This binding event often leads to significant changes in the molecule's fluorescence properties, such as quenching (decrease in intensity) or enhancement, and shifts in the emission wavelength. For example, the excited state of N,N-dimethylaniline is known to be quenched by various metal complexes through electron transfer mechanisms. alameed.edu.iq By monitoring these changes, luminescence spectroscopy can be used to determine binding constants, stoichiometry, and the kinetics of complex formation.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. Since this compound contains a stereocenter at the carbon atom of the ethyl group, X-ray crystallography of a single enantiomer or a salt thereof would be invaluable for unambiguously assigning its R/S configuration.

To date, the crystal structure of this compound has not been reported in publicly accessible databases. However, the structures of more complex molecules containing related moieties have been elucidated, providing insight into the types of intermolecular interactions these compounds can form. researchgate.net A successful crystallographic analysis would require the growth of a high-quality single crystal of the compound or a suitable derivative. The resulting structural data would be the gold standard for confirming its molecular connectivity and stereochemistry.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are fundamental for separating the target compound from impurities and for its accurate quantification. High-performance liquid chromatography (HPLC) is the most common method for the analysis of non-volatile aromatic amines. thermofisher.com

For routine purity analysis and quantification, reversed-phase HPLC (RP-HPLC) is typically employed. A C18 stationary phase is commonly used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. tandfonline.comlcms.cz Detection is usually performed with a UV detector set to one of the compound's absorption maxima.

Given the chiral nature of this compound, separating its enantiomers is crucial. This is achieved using chiral chromatography. Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates), are highly effective for resolving the enantiomers of chiral amines. mdpi.comyakhak.org Alternatively, the compound can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase HPLC |

| Stationary Phase (Column) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) tandfonline.com |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid lcms.cz |

| Flow Rate | 0.3 - 1.0 mL/min tandfonline.comresearchgate.net |

| Detection | UV at ~254 nm researchgate.net or MS detection |

| Technique (Chiral) | Chiral HPLC |

| Stationary Phase (Chiral) | Polysaccharide-based CSP (e.g., Chiralpak) yakhak.org |

Gas Chromatography (GC) and Flame Ionization Detection (FID)

Gas chromatography is a well-established technique for the separation and analysis of volatile and semi-volatile compounds. nih.gov When coupled with a Flame Ionization Detector (FID), it offers a robust and sensitive method for quantifying organic compounds such as aromatic amines. chromatographyonline.com

The analysis of polar amines by GC can sometimes present challenges, including peak tailing and absorption on the stationary phase, which can affect reproducibility and sensitivity. nih.gov However, the development of specialized capillary columns and optimized analytical conditions has largely overcome these issues. For instance, a generic GC-FID method developed by researchers at Merck and Agilent Technologies demonstrated the successful analysis of over 25 volatile amines in a single run. chromatographyonline.comresearchgate.net This method utilizes an Agilent J&W CP-Volamine capillary column, which is specifically designed to handle basic polar species. researchgate.net

In a typical GC-FID analysis of an aromatic amine like "this compound," the sample would be dissolved in a suitable solvent and injected into the GC system. The compound would then be separated from other components in the mixture based on its boiling point and interaction with the column's stationary phase. The FID would subsequently detect the compound as it elutes from the column, generating a signal proportional to its concentration. chromatographyonline.com The development of such methods is vital for the reliable turnaround of analytical results in research and manufacturing environments. rsc.org

Below is a table representing typical parameters for a generic GC-FID method applicable to the analysis of volatile amines.

Table 1: Representative GC-FID Method Parameters for Volatile Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Agilent J&W CP-Volamine (or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial temp. 40°C, ramp to 240°C |

| Run Time | Approximately 16 minutes researchgate.net |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. ijprajournal.com When coupled with Mass Spectrometry (MS), it becomes an exceptionally sensitive and selective tool for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. ijprajournal.com HPLC-MS is particularly valuable for impurity profiling in active pharmaceutical ingredients (APIs) and drug products. rroij.com

For a compound like "this compound," which may be present as a reactant, intermediate, or impurity in chemical synthesis, HPLC-MS offers the ability to detect and quantify it at very low levels. The analysis of the structurally related compound, N,N-dimethylaniline, as a potential genotoxic impurity in linagliptin, has been demonstrated using an HPLC method with UV detection. researchgate.netbohrium.com This method achieved a detection limit of 0.3 ppm and a quantitation limit of 0.9 ppm, showcasing the high sensitivity of HPLC for trace analysis. researchgate.netbohrium.com

In an HPLC-MS method, the separation would typically be performed on a reverse-phase column. sielc.com For mass spectrometric detection, a mobile phase compatible with the MS interface, such as one containing formic acid, would be used. sielc.com Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of molecules with minimal fragmentation. ijprajournal.com

The table below outlines typical parameters for an HPLC-MS method suitable for the analysis of aromatic amines.

Table 2: Illustrative HPLC-MS Method Parameters for Aromatic Amine Analysis

| Parameter | Condition |

|---|---|

| Column | KROMASIL CN (250 mm × 3.9 mm, 3.5 µm) or equivalent researchgate.netbohrium.com |

| Mobile Phase | Acetonitrile/Water with Ammonium (B1175870) Acetate (B1210297) researchgate.netbohrium.com |

| Flow Rate | 1.0 mL/min researchgate.netbohrium.com |

| Detector | Mass Spectrometer (e.g., Quadrupole) |

| Ionization Source | Electrospray Ionization (ESI) semanticscholar.org |

| Detection Mode | Selected Ion Monitoring (SIM) |

Analytical Quantification in Chemical Process Control

The robust and validated analytical methods described above are critical for the implementation of effective chemical process control in a manufacturing environment. nih.gov The goal of in-process control is to monitor the progress of a chemical reaction, ensure the quality of intermediates, and control the levels of impurities. nih.gov

For the synthesis involving "this compound," a rapid and reliable analytical method is necessary to track its consumption or formation. Gas chromatography is considered one of the most established techniques for this purpose due to its maturity, speed of analysis, and ability to quantify multiple analytes simultaneously. nih.gov A validated GC-FID method can be employed to monitor the residual levels of volatile amines used in the synthetic route of an API. nih.gov Such a method, once qualified according to ICH guidelines, can serve as a routine procedure for in-process control and for the release of final API batches. nih.gov

Impurity profiling, often carried out using HPLC-MS, is another crucial aspect of chemical process control. rroij.com It involves the detection, identification, and quantification of impurities in bulk drugs and pharmaceutical formulations. rroij.com By understanding the impurity profile, process chemists can optimize reaction conditions to minimize the formation of unwanted by-products and ensure the final product meets the required purity specifications.

The application of these advanced analytical techniques provides the necessary data to ensure the consistency, quality, and safety of chemical manufacturing processes involving "this compound."

Theoretical and Computational Studies of 3 1 Aminoethyl N,n Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing detailed insights into the molecular and electronic properties of compounds. These computational methods are used to model molecular structures, predict spectroscopic properties, and understand chemical reactivity at the atomic level. For a molecule like 3-(1-aminoethyl)-N,N-dimethylaniline, these theoretical studies can elucidate its fundamental characteristics without the need for empirical observation, offering a powerful complement to experimental research. nih.gov The foundation of these computational studies lies in solving the Schrödinger equation, with methods like Density Functional Theory (DFT) and ab initio calculations being prominent approaches. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of many-body systems. arxiv.org Its popularity stems from a favorable balance between computational cost and accuracy. arxiv.org The core principle of DFT is that all ground-state properties of a system can be determined from its electron density, which is a function of only three spatial coordinates. arxiv.org This approach is significantly more efficient than methods that rely on the complex many-electron wavefunction. arxiv.org DFT calculations are routinely applied to predict molecular geometries, vibrational frequencies, and electronic properties of organic molecules, including aniline (B41778) derivatives. sphinxsai.compku.edu.cn A key component in DFT is the exchange-correlation (XC) functional, which approximates the complex many-body interactions among electrons; the accuracy of DFT calculations is highly dependent on the chosen functional. arxiv.org

Table 1: Selected Optimized Geometrical Parameters for N,N-Dimethylaniline (Theoretical) Note: This data is for the related compound N,N-dimethylaniline and serves as an illustrative example of parameters obtained through DFT geometry optimization.

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | C-N | ~1.39 Å |

| C-C (aromatic) | ~1.39 - 1.40 Å | |

| N-CH₃ | ~1.45 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angle | C-N-C (methyls) | ~117° |

| C(aromatic)-N-C(methyl) | ~121° | |

| Dihedral Angle | C-C-N-C | ~180° (planar) |

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. sphinxsai.com This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. sphinxsai.com The resulting vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. sphinxsai.com For N,N-dimethylaniline, DFT calculations have been successfully used to simulate its FT-IR and FT-Raman spectra, showing good agreement with experimental data. sphinxsai.com These studies allow for detailed assignments of vibrational bands, including those associated with the aromatic ring, C-H bonds, and the dimethylamino substituent. sphinxsai.com Similar analysis for this compound would allow for the prediction and interpretation of its vibrational spectra.

Table 2: Assignment of Key Vibrational Frequencies for N,N-Dimethylaniline (Experimental vs. DFT/B3LYP) Note: This data is for the related compound N,N-dimethylaniline, illustrating the application of vibrational analysis.

| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| C-H Stretching | Aromatic Ring | 3074, 3063 | ~3100-3000 |

| C-C Stretching | Aromatic Ring | 1672, 1637, 1578 | ~1650-1550 |

| C-H In-plane Bending | Aromatic Ring | 1168, 1231 | ~1300-1000 |

| C-H Stretching | Methyl Group (CH₃) | 2804 | ~2850-2800 |

| CH₃ In-plane Bending | Methyl Group (CH₃) | 1229 | ~1250-1200 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govthaiscience.info A small energy gap suggests a molecule is more reactive and easily polarizable, while a large gap indicates higher stability. nih.gov DFT calculations are a standard method for computing HOMO and LUMO energies and thus the energy gap. scispace.com The introduction of substituents onto an aromatic ring, such as the (1-aminoethyl) group in this compound, is expected to influence the energies of these frontier orbitals and, consequently, the molecule's electronic behavior. scispace.com

Table 3: Calculated Electronic Properties of Substituted Anilines (Illustrative Examples) Note: These values are representative for substituted anilines and illustrate how electronic properties can be determined via DFT.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| p-aminoaniline | -4.6019 | -0.7112 | 3.8907 |

| p-nitroaniline | -5.2968 | -2.6949 | 2.6019 |

| p-isopropylaniline | -4.6019 | -0.0000 | 4.6019 |

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Configuration Interaction (CI), and Coupled Cluster (CC), provide a rigorous approach to solving the electronic Schrödinger equation. While DFT methods are generally more computationally efficient, ab initio calculations, particularly at higher levels of theory, can offer greater accuracy for certain systems and properties. researchgate.net They have been used to determine the equilibrium structures, energies, and vibrational properties of molecules like aniline and its associates. researchgate.net For a molecule such as this compound, ab initio methods could be employed to provide a benchmark for results obtained from DFT or to investigate properties where DFT might be less reliable.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and thermodynamic parameters that can be difficult to observe experimentally. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. DFT is frequently used for these studies due to its ability to model reaction energies and activation barriers with reasonable accuracy and computational cost. researchgate.net For instance, the oxidative coupling reactions of aniline and its derivatives have been investigated using computational methods. researchgate.netresearchgate.net These studies can determine thermodynamic parameters like the change in Gibbs free energy (ΔG) and enthalpy (ΔH), indicating whether a reaction is spontaneous or endothermic. researchgate.net Applying such computational modeling to this compound could predict its reactivity in various chemical transformations, such as electrophilic substitution on the aromatic ring or reactions involving the amino groups, thereby guiding synthetic efforts and explaining observed reactivity patterns.

Transition State Analysis

Transition state analysis is a critical component of computational chemistry for understanding the kinetics of chemical reactions. It involves locating the transition state structure, which is the highest energy point along the reaction coordinate, representing a first-order saddle point on the potential energy surface. For reactions involving this compound, such as N-alkylation, acylation, or reactions at the aromatic ring, identifying the transition state is key to determining the reaction's feasibility and rate.

While specific transition state analyses for reactions involving this compound are not extensively documented in publicly available literature, the methodologies for such studies are well-established. Quantum mechanical methods, particularly Density Functional Theory (DFT), are commonly employed to model these complex processes. For a given reaction, computational chemists would:

Model the reactants and products.

Propose a reaction pathway.

Use algorithms to locate the transition state structure connecting reactants and products.

Perform a frequency calculation to confirm the nature of the stationary point (a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

This analysis would provide invaluable data on the activation energy (Ea), which is a primary determinant of the reaction rate.

Energetic Profiles of Reactions

For this compound, computational studies can map out the energetic profiles for various transformations. For example, in a competitive reaction involving the two amine groups, the energetic profiles would reveal which nitrogen atom is more likely to react under kinetic or thermodynamic control. High-level theoretical methods are used to accurately compute the electronic energies of all species involved. researchgate.net These calculations are fundamental for predicting reaction outcomes and designing synthetic routes. As with transition state analysis, specific energetic profiles for this compound are not readily found in published research, but the theoretical framework for their calculation is robust.

Prediction of Molecular Geometry and Hybridization (e.g., VSEPR Theory)

The three-dimensional structure of a molecule is fundamental to its physical and chemical properties. Valence Shell Electron Pair Repulsion (VSEPR) theory is a powerful model used to predict the geometry of molecules based on the number of electron pairs surrounding a central atom. wikipedia.org

For this compound, VSEPR theory can be applied to predict the local geometry around the key atoms: the two nitrogen atoms and the chiral carbon of the aminoethyl group.

N1 (Primary Amine): This nitrogen atom is bonded to two hydrogen atoms and one carbon atom, and it possesses one lone pair of electrons. With four electron domains, the electron geometry is predicted to be tetrahedral . The molecular geometry, which considers only the positions of the atoms, is trigonal pyramidal , with bond angles slightly less than the ideal 109.5° due to the greater repulsion of the lone pair. The hybridization of this nitrogen is considered to be sp³ .

N2 (Tertiary Aniline Amine): This nitrogen is bonded to two methyl groups and the phenyl ring, and it also has a lone pair. VSEPR theory would initially predict a tetrahedral electron geometry and a trigonal pyramidal molecular geometry with sp³ hybridization. chegg.com However, in aromatic amines, the lone pair can participate in resonance with the π-system of the benzene (B151609) ring. This delocalization favors a more planar geometry around the nitrogen, leading to a hybridization state closer to sp² and a trigonal planar or very shallow trigonal pyramidal geometry. chegg.com This planarity maximizes p-orbital overlap with the aromatic ring.

Chiral Carbon (Cα): The carbon atom of the ethyl group bonded to the primary amine is attached to four different groups (an amino group, a methyl group, a hydrogen atom, and the substituted phenyl ring). It has four bonding pairs and no lone pairs. Therefore, its geometry is predicted to be tetrahedral with bond angles of approximately 109.5° and sp³ hybridization.

| Atom | Electron Domains | Bonding Pairs | Lone Pairs | Predicted Electron Geometry | Predicted Molecular Geometry | Predicted Hybridization |

|---|---|---|---|---|---|---|

| N1 (Primary Amine) | 4 | 3 | 1 | Tetrahedral | Trigonal Pyramidal | sp³ |

| N2 (Tertiary Aniline) | 4 | 3 | 1 | Tetrahedral/Trigonal Planar | Trigonal Pyramidal (shallow) / Trigonal Planar | sp³ / sp² |

| Cα (Chiral Center) | 4 | 4 | 0 | Tetrahedral | Tetrahedral | sp³ |

Studies on Basicity and Protonation Sites

The presence of two nitrogen atoms makes this compound a polybasic compound. Theoretical studies can predict the relative basicity of these two sites and, consequently, the most likely site of protonation. The basicity of an amine is determined by the availability of its lone pair of electrons to accept a proton.

N1 (Primary Aliphatic Amine): The lone pair on this nitrogen is localized. The ethyl group it is attached to is weakly electron-donating, which slightly increases the electron density on the nitrogen and enhances its basicity. Aliphatic amines are generally stronger bases than aromatic amines. researchgate.net

N2 (Tertiary Aromatic Amine): The lone pair on this nitrogen is delocalized into the aromatic ring through resonance. This delocalization reduces the availability of the lone pair for protonation, making aromatic amines significantly less basic than aliphatic amines. While the two methyl groups are electron-donating and work to increase basicity, this effect is generally outweighed by the electron-withdrawing resonance effect of the phenyl ring.

Computational studies, through methods like calculating proton affinities or electrostatic potential maps, can quantify these effects. researchgate.netnih.gov The results would overwhelmingly predict that the primary amine (N1) is the more basic site and therefore the preferred site of initial protonation in the gas phase and in solution. Protonation of the aniline nitrogen (N2) would disrupt the favorable resonance interaction with the aromatic ring. In highly acidic media, double protonation could occur.

| Nitrogen Site | Electronic Effects Influencing Basicity | Predicted Relative Basicity | Favored Protonation Site |

|---|---|---|---|

| N1 (Primary Amine) | - Localized lone pair

| Higher | N1 (Primary Amine) |

| N2 (Tertiary Aniline) | - Delocalized lone pair (resonance with phenyl ring)

| Lower |

Applications in Advanced Chemical Research and Materials Science

Advanced Materials Chemistry

The unique structural characteristics of 3-(1-aminoethyl)-N,N-dimethylaniline, which combine a chiral center with a tertiary aromatic amine, suggest its potential for development in several areas of advanced materials chemistry. However, specific research detailing its performance and efficacy in the following applications is not extensively documented.

Exciplex Fluorescence Systems

Exciplex (excited state complex) formation is a phenomenon observed in photochemistry where an excited-state molecule interacts with a ground-state molecule to form a transient complex with a distinct fluorescent emission. Aromatic amines, such as N,N-dimethylaniline and its derivatives, are well-known for their ability to act as electron donors in the formation of exciplexes with suitable electron acceptors. This process is fundamental to the development of various photophysical systems, including organic light-emitting diodes (OLEDs) and fluorescent probes.

Specialty Industrial Solvents

N,N-Dimethylaniline is utilized as a specialty industrial solvent in certain applications due to its chemical properties. The potential of this compound as a specialty solvent has not been specifically investigated in published research. The introduction of the aminoethyl group would alter its physical properties, such as polarity, boiling point, and viscosity, compared to N,N-dimethylaniline. These changes could theoretically make it a suitable solvent for specific niche applications in synthesis or material processing, but dedicated studies are required to establish its utility and performance characteristics in this regard.

Redox Indicators

Redox indicators are compounds that change color at a specific electrode potential, making them useful in titrations and other electrochemical analyses. The electrochemical behavior of aniline (B41778) and its derivatives has been a subject of study, as they can undergo oxidation-reduction reactions. The redox properties of substituted anilines are influenced by the nature and position of the substituents on the aromatic ring.

There is no specific research available that details the use of this compound as a redox indicator. While it can be inferred that the compound would possess redox activity due to the aniline moiety, its specific redox potential, the reversibility of its oxidation-reduction, and any associated color changes have not been documented. Therefore, its suitability as a practical redox indicator remains unconfirmed.

Chiral Auxiliaries and Asymmetric Organocatalysis

The field of asymmetric organocatalysis utilizes small chiral organic molecules to catalyze chemical reactions enantioselectively. Chiral amines are a prominent class of organocatalysts. Given that this compound is a chiral molecule, it theoretically has the potential to be explored as a chiral auxiliary or an organocatalyst.

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. An organocatalyst, on the other hand, participates in the catalytic cycle without being consumed. The presence of both a primary amine and a tertiary amine in the structure of this compound offers multiple potential sites for interaction and catalysis.

However, a review of the current scientific literature does not reveal any studies where this compound has been specifically employed or evaluated as a chiral auxiliary or in asymmetric organocatalysis. While the broader class of chiral amines has been extensively researched in this context, the specific catalytic activity and stereoselectivity that this particular compound might impart are unknown.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The industrial viability and environmental impact of any chemical compound are heavily dependent on its synthetic pathway. For 3-(1-aminoethyl)-N,N-dimethylaniline, a key future research direction is the development of synthetic methods that are not only efficient but also adhere to the principles of green chemistry.

Current synthetic strategies for chiral amines often involve multi-step processes that may utilize harsh reagents, stoichiometric amounts of chiral auxiliaries, or expensive metal catalysts, leading to significant waste generation. openaccessgovernment.org Future research will likely focus on overcoming these limitations through several promising avenues:

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative for chiral amine synthesis. openaccessgovernment.orgnih.gov Enzymes such as transaminases (ATAs), amine dehydrogenases (AmDHs), and monoamine oxidases (MAO-N) could be engineered to produce the (R)- or (S)-enantiomer of this compound with near-perfect enantiomeric excess (>99% ee) and high yields. nih.govhims-biocat.euacs.org These enzymatic reactions are typically performed in aqueous media under mild conditions, drastically reducing the environmental footprint. mdpi.com Research could focus on discovering or engineering enzymes that accept N,N-dimethyl-3-acetylaniline as a substrate for asymmetric amination.

Asymmetric Reductive Amination: Developing catalytic systems for the direct asymmetric reductive amination of N,N-dimethyl-3-acetylaniline is another critical goal. This involves using a chiral catalyst (either a transition metal complex or an organocatalyst) with a simple reducing agent to convert the ketone directly to the chiral amine. This approach is highly atom-economical.

Greener Feedstocks and Solvents: Future syntheses will aim to move away from petroleum-based starting materials towards those derived from renewable resources. mdpi.com Similarly, the replacement of volatile organic solvents with water or other green alternatives is a key objective. researchgate.net For instance, methods for the direct synthesis of anilines from phenols could be adapted, providing a more sustainable starting point. rsc.org

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Research Challenges |

|---|---|---|---|

| Biocatalytic Amination | Engineered Transaminase | High enantioselectivity (>99% ee), mild conditions, aqueous media | Substrate specificity, enzyme stability and cost |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-phosphine complex | High turnover numbers, excellent stereocontrol | Precious metal cost, ligand synthesis, air sensitivity |

| Organocatalytic Transfer Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | Metal-free, readily available catalysts | Catalyst loading, substrate scope, reaction times |

| Synthesis from Renewable Feedstocks | Biocatalytic cascade | Reduced reliance on fossil fuels | Development of efficient multi-step enzymatic pathways |

Exploration of New Catalytic Applications

The molecular architecture of this compound makes it a prime candidate for applications in asymmetric catalysis, an area of immense importance for producing enantiomerically pure pharmaceuticals and agrochemicals. openaccessgovernment.org

Organocatalysis: The primary amine group can participate in enamine or iminium ion catalysis, analogous to well-established chiral primary amine organocatalysts derived from amino acids or Cinchona alkaloids. capes.gov.brrsc.orgwikipedia.org Its application could be explored in a variety of carbon-carbon bond-forming reactions, such as asymmetric Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net The N,N-dimethylaniline moiety could influence reactivity and selectivity through steric and electronic effects, potentially offering unique advantages over existing catalysts.

Chiral Ligand for Metal Catalysis: The compound's two nitrogen atoms (the primary amine and the tertiary aniline (B41778) nitrogen) can act as a bidentate ligand, chelating to a metal center. The resulting chiral metal complex could be a potent catalyst for reactions like asymmetric hydrogenation, allylic alkylation, or C-H activation. researchgate.netnih.gov Research would involve synthesizing complexes with various transition metals (e.g., Palladium, Rhodium, Iridium, Copper) and testing their efficacy in benchmark asymmetric transformations.

Recyclable Catalysis: To enhance sustainability, the catalyst could be immobilized on a solid support, such as a polymer or silica (B1680970) gel. nih.gov This would facilitate catalyst recovery and reuse, reducing costs and minimizing contamination of the final product. nih.gov The development of such recyclable catalytic systems is a significant industrial goal.

Table 2: Potential Asymmetric Reactions Catalyzed by this compound or its Derivatives

| Reaction Type | Role of Compound | Substrates | Potential Outcome |

|---|---|---|---|

| Michael Addition | Organocatalyst | α,β-Unsaturated aldehyde + Malonate ester | High yield (e.g., >90%), high enantioselectivity (e.g., >95% ee) |

| Asymmetric Hydrogenation | Chiral Ligand for Rhodium | Prochiral olefin | High conversion (>99%), high enantioselectivity (e.g., >98% ee) |

| Allylic Alkylation | Chiral Ligand for Palladium | 1,3-Diphenylallyl acetate (B1210297) + Dimethyl malonate | High yield (e.g., >95%), high enantioselectivity (e.g., >90% ee) |

| Aza-Friedel-Crafts Reaction | Organocatalyst | N-Boc-imine + Pyrrole | Moderate to high yield, high enantioselectivity |

Advanced Spectroscopic Probes and Characterization Methodologies

As this compound is developed for applications in asymmetric catalysis and chiral materials, robust analytical methods for determining its enantiomeric purity and for studying its interactions are essential.

Future research will leverage advanced spectroscopic techniques:

NMR Spectroscopy with Chiral Solvating Agents (CSAs): While standard NMR cannot distinguish between enantiomers, the addition of a chiral solvating or derivatizing agent can induce diastereomeric interactions, leading to separate, quantifiable signals for each enantiomer. mdpi.com A simple protocol involves condensing the amine with reagents like 2-formylphenylboronic acid and enantiopure BINOL to create diastereomeric iminoboronate esters, whose ratios can be determined by integrating well-resolved proton NMR signals. researchgate.net This allows for rapid and accurate determination of enantiomeric excess (ee).

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful for probing the absolute configuration and solution-state conformation of chiral molecules. These methods could be used to study how the catalyst interacts with substrates in a reaction transition state or how the molecule self-assembles into larger chiral structures.

Hyperpolarization-Enhanced NMR: Advanced techniques like parahydrogen-induced hyperpolarization (PHIP) can dramatically increase the sensitivity of NMR, allowing for the detection and discrimination of enantiomers at submicromolar concentrations, even in complex mixtures, without the need for derivatization. nih.gov This could be invaluable for in-situ reaction monitoring or for detecting trace amounts of the compound in biological or environmental samples.

Integration with Machine Learning for Predictive Chemistry

The empirical, trial-and-error approach to catalyst and materials development is often time-consuming and resource-intensive. nih.gov Integrating machine learning (ML) and computational chemistry offers a path toward the rational design of catalysts and materials based on this compound. research.googlenih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: By synthesizing a library of derivatives of this compound with varied substituents, researchers can generate data on their catalytic performance or material properties. ML algorithms (e.g., random forest, neural networks) can then be trained on this data to build predictive models. mdpi.com These models correlate molecular descriptors (e.g., steric and electronic parameters) with observed outcomes, allowing for the in silico screening of new, untested candidate molecules to identify the most promising ones for synthesis. researchgate.netnih.gov

Predicting Catalytic Performance: ML models can be trained to predict the catalytic activity and enantioselectivity of new catalyst derivatives. mdpi.com This approach can significantly accelerate the optimization process by guiding synthetic efforts toward the most promising molecular structures, bypassing the need to synthesize and test dozens of suboptimal candidates. nih.gov

DFT for Mechanistic Insights: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and transition states. mdpi.com This information can elucidate the origin of stereoselectivity and provide crucial data points for training more accurate and mechanistically informed ML models. bris.ac.uk

Table 3: Key Molecular Descriptors for Building ML Models

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Steric | Sterimol parameters (L, B1, B5), Cone Angle | Size and shape of substituents, steric hindrance around the catalytic center |

| Electronic | Hammett parameters (σ), Calculated partial charges | Electron-donating/withdrawing nature of substituents, electrostatic potential |

| Topological | Molecular connectivity indices | Branching and overall shape of the molecule |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Electronic structure, reactivity, polarity |

Design of New Functional Materials and Architectures

The unique combination of chirality and a reactive aniline backbone in this compound makes it an attractive building block for novel functional materials.

Chiral Polymers and Sensors: Aniline derivatives can be readily polymerized to form polyaniline (PANI), a well-known conducting polymer. rsc.orgnih.gov The polymerization of enantiopure this compound would yield a chiral conducting polymer. Such materials could find applications in chiral separations, enantioselective sensors, or as chiroptical materials that interact differently with left- and right-circularly polarized light. researchgate.net

Supramolecular Self-Assembly: Chiral molecules can spontaneously organize into well-ordered, higher-level structures through non-covalent interactions like hydrogen bonding and π-π stacking. beilstein-journals.orgmdpi.com Research could explore the self-assembly of this compound into chiral gels, fibers, or vesicles. nih.gov These self-assembled structures can exhibit emergent properties, such as circularly polarized luminescence (CPL), making them suitable for applications in optoelectronics and photonics. rsc.org The chirality of the amine can act as a trigger to guide the assembly of achiral molecules into chiral superstructures. rsc.org

Chiral Magnetic Materials: Recent research has explored the synthesis of chiral polymers that also possess magnetic properties. researchgate.net By incorporating the chiral amine into a π-conjugated polymer backbone and introducing stable radical groups, it may be possible to create materials that exhibit both optical activity and unique magnetic ordering, opening doors to new applications in spintronics and data storage. researchgate.net

Q & A

Basic Research Questions